(2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid
Overview
Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The presence of fluorine and chlorine atoms suggests that it might have some interesting reactivity or biological activity.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the piperidine ring, followed by various substitution reactions to introduce the different functional groups.Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The (2R,4R) designation indicates the stereochemistry of the molecule at the 2nd and 4th positions of the ring. The molecule also contains several aromatic rings (benzyl and pyridinyl groups) and a carboxylic acid group.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the carboxylic acid group suggests it could participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the carboxylic acid group suggests it might be somewhat polar and capable of forming hydrogen bonds.Scientific Research Applications
Cancer Treatment
The compound has been identified as an Aurora kinase inhibitor, which plays a crucial role in cell division. It specifically inhibits Aurora A, making it a potential therapeutic agent in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
GPR39 Agonism and Zinc Allosteric Modulation
This compound, along with other kinase inhibitors, was found to act as novel GPR39 agonists. Notably, its activity at GPR39 was allosterically modulated by zinc, indicating a potential role in pathways regulated by this receptor (Seiji Sato et al., 2016).
Crystal Structure and Computational Study
A study focusing on the synthesis and crystal structure of related pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, provides insight into the structural aspects of compounds similar to (2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. These insights are valuable for understanding the behavior and potential applications of such compounds (Li-qun Shen et al., 2012).
Antiallergic Agents
Compounds with structural similarities, specifically N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been investigated for their antiallergic properties. This research suggests the potential of (2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid in antiallergic applications (Cecilia Menciu et al., 1999).
Antiviral Activity
Derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which share structural features with the subject compound, exhibited notable antiviral activities against viruses such as Herpes simplex and Mayaro virus. This highlights the potential of the compound in developing antiviral therapeutics (A. Bernardino et al., 2007).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives, related to the compound , showed significant antimicrobial and antimycobacterial activities, suggesting potential in treating bacterial infections (.. R.V.Sidhaye et al., 2011).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed.
Future Directions
Future research on this compound would likely involve further exploration of its synthesis, reactivity, and potential biological activity. It could also involve the development of analogs with different functional groups or stereochemistry.
properties
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZZYYQTCPEAS-OYLFLEFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClF2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | |
CAS RN |
1919888-06-4 | |
Record name | AK-01 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AK-01 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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